1-acetyl-5-chloroindolin-3-one
Overview
Description
1-Acetyl-5-chloroindolin-3-one is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-acetyl-5-chloroindolin-3-one typically involves the use of 1-acetylindol-3-ones as intermediates . One efficient method includes the condensation of 1-acetyl-5-bromo-4-chloroindolin-3-one with peracetylated glucosyl bromide, yielding the protected glycoside . Industrial production methods often involve the use of chlorobenzene, perfluoro-tert-butanol, and a catalyst such as macroporous strong acid resin . The reaction conditions include the slow addition of 3-chloropropionyl chloride under nitrogen protection, followed by a series of purification steps .
Chemical Reactions Analysis
1-Acetyl-5-chloroindolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions often employ reducing agents like sodium borohydride to yield secondary amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reduction of 5-chloro-3-formyl indole-2-carboxylate with amines yields secondary amines .
Scientific Research Applications
1-Acetyl-5-chloroindolin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-5-chloroindolin-3-one involves its interaction with various molecular targets and pathways. The indole nucleus allows for high-affinity binding to multiple receptors, facilitating diverse biological activities . The exact pathways depend on the specific application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
1-Acetyl-5-chloroindolin-3-one can be compared to other indole derivatives, such as:
5-Bromo-1H-indol-3-yl derivatives: These compounds exhibit significant antiviral and anti-inflammatory activities.
Indole-3-acetic acid: A plant hormone with applications in agriculture.
5-Fluoro-3-phenyl-1H-indole derivatives: Known for their antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-5-chloro-2H-indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPQRGHWWMOTQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451724 | |
Record name | 1-Acetyl-5-chloro-1,2-dihydro-3H-indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62486-02-6 | |
Record name | 1-Acetyl-5-chloro-1,2-dihydro-3H-indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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